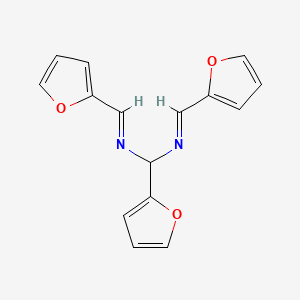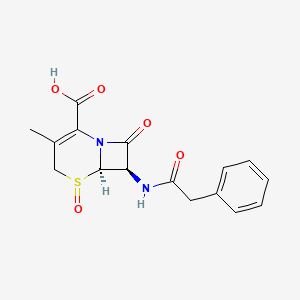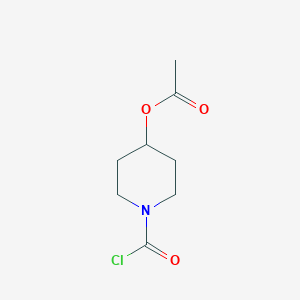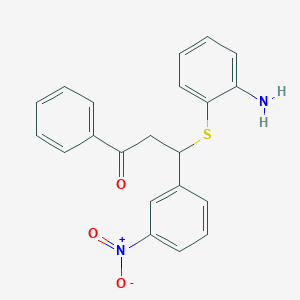![molecular formula C17H16N4 B1656120 3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile CAS No. 506429-48-7](/img/structure/B1656120.png)
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused ring system that combines two pyridine rings, making it a naphthalene analog with nitrogen atoms in its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with methyl propiolate in methanol under acid catalysis conditions . Another approach includes the treatment of benzo[h][1,6]naphthyridine N-oxides with trimethylsilane carbonitrile in dichloromethane at low temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and solvent-free reactions has been explored to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile.
Electrophilic Substitution Reactions: These reactions involve the substitution of an electrophile in the compound.
Reduction: The compound can be reduced to form different derivatives.
Oxidation: Oxidation reactions can lead to the formation of various oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and reducing agents. For example, the reaction with methyl propiolate in methanol under acid catalysis conditions is a typical nucleophilic substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reaction with methyl propiolate yields N-vinyl derivatives .
科学的研究の応用
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for monoamine oxidase inhibitors, which are used in the treatment of neurological disorders such as Alzheimer’s disease.
Anticancer Research: Functionalized naphthyridines, including this compound, have demonstrated anticancer properties against various cancer cell lines.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Diagnostics: Naphthyridines are used in diagnostic applications due to their unique photophysical properties.
作用機序
The mechanism of action of 3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects . The compound’s anticancer activity is attributed to its ability to interfere with cellular processes such as DNA replication and repair .
類似化合物との比較
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile can be compared with other similar compounds, such as:
Benzo[h][1,6]naphthyridine-5-carbonitrile: This compound has similar structural features but differs in its biological activity and applications.
Benzo[c][1,5]naphthyridine-6-carbonitrile: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research.
特性
CAS番号 |
506429-48-7 |
|---|---|
分子式 |
C17H16N4 |
分子量 |
276.34 g/mol |
IUPAC名 |
3-(butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C17H16N4/c1-2-3-8-19-17-14(10-18)16-13(11-20-17)9-12-6-4-5-7-15(12)21-16/h4-7,9,11H,2-3,8H2,1H3,(H,19,20) |
InChIキー |
NLYNCUIXJGINSK-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N |
正規SMILES |
CCCCNC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


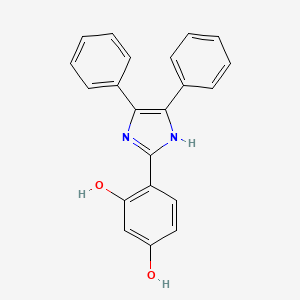

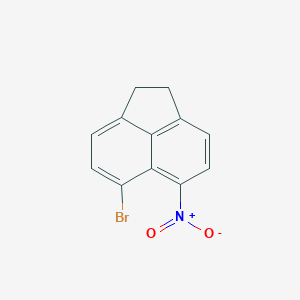

![{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol](/img/structure/B1656041.png)
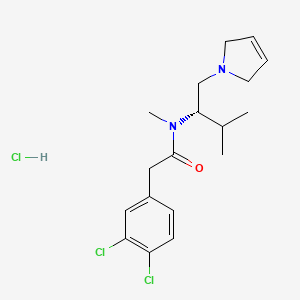
![3-Bromo-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B1656045.png)
